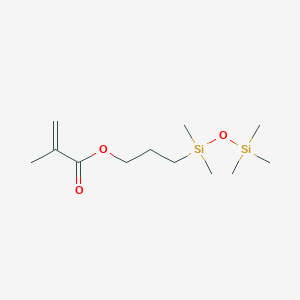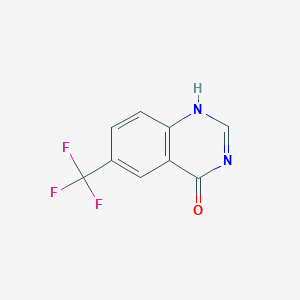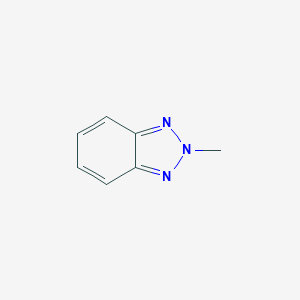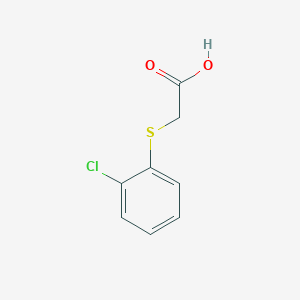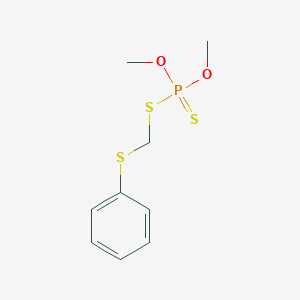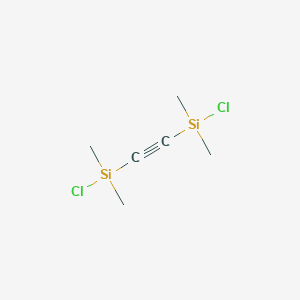
Bis(chlorodimethylsilyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlorodimethylsilyl)acetylene, also known as BCMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive and versatile reagent that can be used in a variety of synthetic reactions, making it a valuable tool for chemical synthesis. In
Mecanismo De Acción
The mechanism of action of Bis(chlorodimethylsilyl)acetylene is complex and varies depending on the specific reaction being carried out. However, in general, Bis(chlorodimethylsilyl)acetylene acts as a nucleophile in reactions, attacking electrophilic centers in other molecules to form new bonds. It can also act as a base, abstracting protons from other molecules to facilitate reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene, as it is primarily used in laboratory settings. However, it is known to be highly reactive and can cause skin and eye irritation if not handled properly. It is also toxic if ingested or inhaled, making proper safety precautions essential when working with Bis(chlorodimethylsilyl)acetylene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Bis(chlorodimethylsilyl)acetylene is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and require careful handling to prevent accidents.
Direcciones Futuras
There are numerous potential future directions for research on Bis(chlorodimethylsilyl)acetylene. One area of interest is the development of new synthetic reactions that utilize Bis(chlorodimethylsilyl)acetylene as a reagent. Additionally, further research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene could help to improve safety protocols for its use in laboratory settings. Finally, there is potential for the development of new applications for Bis(chlorodimethylsilyl)acetylene in fields such as materials science and drug discovery.
Métodos De Síntesis
The synthesis of Bis(chlorodimethylsilyl)acetylene involves the reaction between acetylene and chlorodimethylsilane in the presence of a catalyst. This reaction leads to the formation of a highly reactive intermediate, which then reacts with another molecule of chlorodimethylsilane to produce Bis(chlorodimethylsilyl)acetylene. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
Bis(chlorodimethylsilyl)acetylene has found numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Sonogashira coupling, which is used to form carbon-carbon bonds. Bis(chlorodimethylsilyl)acetylene can also be used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals.
Propiedades
Número CAS |
18156-91-7 |
|---|---|
Nombre del producto |
Bis(chlorodimethylsilyl)acetylene |
Fórmula molecular |
C6H12Cl2Si2 |
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
chloro-[2-[chloro(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3 |
Clave InChI |
ONPUQFXWWSFDGE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
SMILES canónico |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Otros números CAS |
18156-91-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



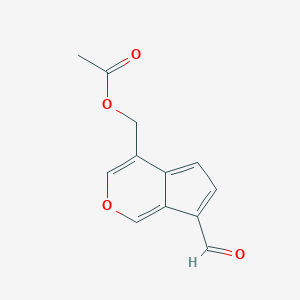
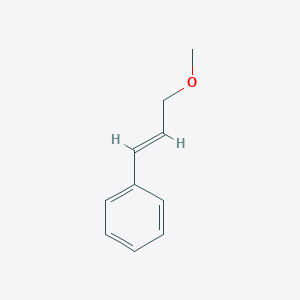
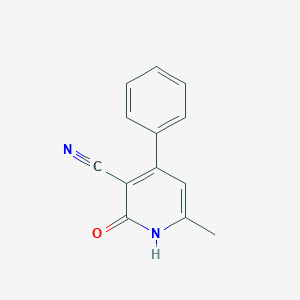
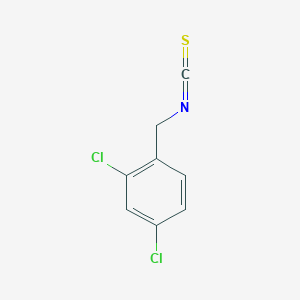
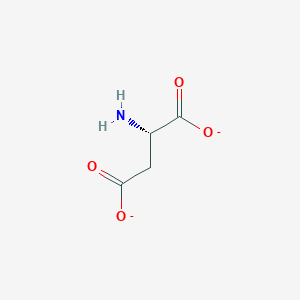
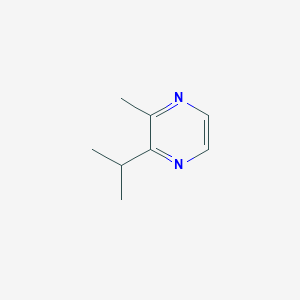
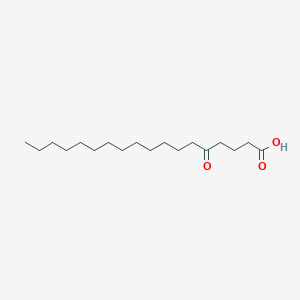
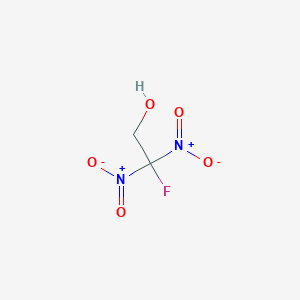
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
